molecular formula C14H17N3O3 B7038240 Imidazo[1,2-a]pyridin-2-yl-[2-(methoxymethyl)morpholin-4-yl]methanone

Imidazo[1,2-a]pyridin-2-yl-[2-(methoxymethyl)morpholin-4-yl]methanone

Cat. No.: B7038240
M. Wt: 275.30 g/mol
InChI Key: JXKQHCJBJLPXRP-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-2-yl-[2-(methoxymethyl)morpholin-4-yl]methanone is a complex heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridin-2-yl-[2-(methoxymethyl)morpholin-4-yl]methanone typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of catalysts such as transition metals, and the reactions are typically carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridin-2-yl-[2-(methoxymethyl)morpholin-4-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the imidazo[1,2-a]pyridine core .

Scientific Research Applications

Imidazo[1,2-a]pyridin-2-yl-[2-(methoxymethyl)morpholin-4-yl]methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridin-2-yl-[2-(methoxymethyl)morpholin-4-yl]methanone involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-a]pyridin-2-yl-[2-(methoxymethyl)morpholin-4-yl]methanone stands out due to its unique combination of the imidazo[1,2-a]pyridine core and the morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

imidazo[1,2-a]pyridin-2-yl-[2-(methoxymethyl)morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-19-10-11-8-17(6-7-20-11)14(18)12-9-16-5-3-2-4-13(16)15-12/h2-5,9,11H,6-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKQHCJBJLPXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CN(CCO1)C(=O)C2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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